molecular formula C16H13NO2S B1391970 Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate CAS No. 1187164-06-2

Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate

Cat. No. B1391970
M. Wt: 283.3 g/mol
InChI Key: GUNVARJGUVVVGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A study by Smeyanov et al. (2017) explored the synthesis of mesomeric betaines using ethyl thiophenecarboxylates and quinolinium salts. Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using ethyl thiophene-3-carboxylate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesomeric Betaines : A study by Smeyanov et al. (2017) explored the synthesis of mesomeric betaines using ethyl thiophenecarboxylates and quinolinium salts. These compounds were identified as cross-conjugated systems and exhibited fluorescence, indicating potential applications in fluorescence spectroscopy.

  • Isoquinoline Derivatives : Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using ethyl thiophene-3-carboxylate. These compounds were characterized by various spectroscopic techniques, suggesting their relevance in synthetic organic chemistry.

  • Photochemical Studies : A research by Singh and Prager (1992) investigated the photolysis and pyrolysis of ethyl isoquinolin-1-yl carboxylate. This study revealed insights into the chemical behavior of these compounds under different conditions.

Potential Biological Activities

  • Antitubercular Activity : Marvadi et al. (2020) synthesized derivatives of thiophene-quinoline and evaluated them for antitubercular activity. They identified several compounds with promising antitubercular properties and low cytotoxicity.

  • Synthesis of Pyrano and Pyrimido Isoquinolines : In the study by Paronikyan et al. (2016), ethyl carboxylate derivatives were used to synthesize pyrano and pyrimido isoquinolines. These compounds could have potential applications in medicinal chemistry.

Molecular Structures and Synthesis Methods

  • Synthesis of Quinoline Derivatives : Kandinska et al. (2006) explored the synthesis of tetrahydroisoquinoline derivatives, highlighting the versatility of these compounds in the synthesis of complex molecular structures.

  • Crystal Structures : Steiger et al. (2020) reported the synthesis and crystal structures of hexahydroquinoline derivatives, contributing to the understanding of their molecular configuration.

properties

IUPAC Name

ethyl 5-isoquinolin-4-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNVARJGUVVVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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